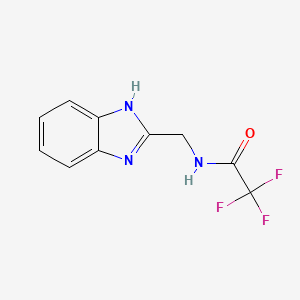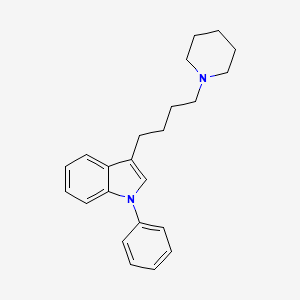
(Dimethylethylsilyl)methanol carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is part of the carbamate family, which is known for its wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Dimethylethylsilyl)methanol carbamate typically involves the reaction of (dimethylethylsilyl)methanol with carbamoylating agents. One common method is the reaction with dimethyl carbonate in the presence of a suitable catalyst . This reaction is environmentally friendly as it avoids the use of toxic phosgene, which is traditionally used in carbamate synthesis.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow systems. These systems allow for the efficient and controlled reaction of (dimethylethylsilyl)methanol with dimethyl carbonate, leading to high yields and selectivity .
Chemical Reactions Analysis
Types of Reactions: (Dimethylethylsilyl)methanol carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: The major product is often a corresponding silyl ether.
Reduction: The major product is typically a silyl alcohol.
Substitution: The major products are substituted carbamates.
Scientific Research Applications
(Dimethylethylsilyl)methanol carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in organic synthesis.
Biology: It serves as a reagent in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceutical intermediates.
Industry: It is used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of (Dimethylethylsilyl)methanol carbamate involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by forming stable carbamate esters with the active site of the enzyme. This interaction can lead to the inhibition of enzyme activity, affecting various biochemical pathways .
Comparison with Similar Compounds
Ethyl carbamate: Known for its use in the fermentation industry but has carcinogenic properties.
Dimethyl carbonate: Used as a green solvent and reagent in organic synthesis.
Uniqueness: (Dimethylethylsilyl)methanol carbamate is unique due to its silyl group, which imparts specific chemical properties such as increased stability and reactivity in certain reactions. This makes it particularly useful in applications where traditional carbamates may not be suitable .
Properties
CAS No. |
3124-43-4 |
|---|---|
Molecular Formula |
C6H15NO2Si |
Molecular Weight |
161.27 g/mol |
IUPAC Name |
[ethyl(dimethyl)silyl]methyl carbamate |
InChI |
InChI=1S/C6H15NO2Si/c1-4-10(2,3)5-9-6(7)8/h4-5H2,1-3H3,(H2,7,8) |
InChI Key |
AHSPQXBHAVUBTB-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](C)(C)COC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![N-[3-(2-{[5-({4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxy-6-quinazolinyl}oxy)pentyl]oxy}ethoxy)propanoyl]-3-methyl-L-valyl-(4R)-4-hydroxy-N-[4-(4-methyl-1,3-thiazol-5-yl)benzyl]-L-prolinamide](/img/structure/B15196516.png)


